3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-4-fluorobenzene-1-sulfonamide
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Description
3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-4-fluorobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H18ClFN2O3S and its molecular weight is 372.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.0710695 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of F6414-1783 are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for aromatic compounds or sulfonamides
Mode of Action
Based on its chemical structure, it may undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) attacks an aromatic ring, leading to the substitution of one of the substituents in the ring . This could result in changes to the target molecule’s function or activity.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of various molecules, suggesting that f6414-1783 could potentially interfere with multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of F6414-1783 are not well-studied. Given its chemical structure, it is likely to be lipophilic, which could influence its absorption and distribution within the body. The presence of functional groups such as the sulfonamide could potentially affect its metabolism and excretion .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of F6414-1783. For instance, the rate of nucleophilic aromatic substitution reactions can be influenced by the pH of the environment .
Properties
IUPAC Name |
3-chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN2O3S/c1-20(2)12-5-3-11(4-6-12)16(21)10-19-24(22,23)13-7-8-15(18)14(17)9-13/h3-9,16,19,21H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZAXOBGUPSTQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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